4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic (benzene and pyrimidine) rings and a heterocyclic (piperidine) ring. The sulfonyl group would introduce polarity to the molecule, and the chlorine atom on the benzyl group would be a site of high electron density .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The ether and sulfonyl groups are generally stable but can be cleaved under certain conditions. The chlorine atom on the benzyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar sulfonyl group and nonpolar aromatic rings would likely make this compound soluble in a range of organic solvents .Scientific Research Applications
Antimicrobial Activity
4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine derivatives have shown promise as antimicrobial agents. Specifically, derivatives like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens of tomato plants, such as Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, and Fusarium solani. These compounds' structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings plays a significant role in determining their antibacterial activity, with certain derivatives showing potent antimicrobial activities (Vinaya et al., 2009).
Serotonin Receptor Agonism
Benzamide derivatives, including those related to this compound, have been synthesized and found to be selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in enhancing gastrointestinal motility, suggesting their use as prokinetic agents. One such compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, demonstrated selective agonist activity at the 5-HT4 receptor, indicating its potential as a novel prokinetic with reduced side effects (Sonda et al., 2004).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone scaffolds and piperidine rings, components of this compound, play significant roles in medicinal chemistry. Novel series of sulfonyl hydrazone bearing piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown promising results in various antioxidant assays and exhibited significant anticholinesterase activity, suggesting their potential in treating oxidative stress-related diseases and cholinergic dysfunction (Karaman et al., 2016).
Synthetic Applications and Molecular Interactions
Studies on pyrimethamine and aminopyrimidine derivatives, which are structurally related to this compound, have provided insights into the role of sulfonate/carboxylate interactions in crystal structures. These studies have implications for understanding the molecular interactions and designing new compounds with improved pharmacological profiles (Balasubramani et al., 2007).
Future Directions
Properties
IUPAC Name |
4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-6-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-14-10-18(21-13-20-14)25-11-15-6-8-22(9-7-15)26(23,24)12-16-4-2-3-5-17(16)19/h2-5,10,13,15H,6-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZEVYTZVXURR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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